Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
CAS No.: 824938-97-8
Cat. No.: VC3800447
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 824938-97-8 |
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Molecular Formula | C10H20N2 |
Molecular Weight | 168.28 g/mol |
IUPAC Name | (1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine |
Standard InChI | InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1 |
Standard InChI Key | FLEFKPPJPOWCSZ-UWVGGRQHSA-N |
Isomeric SMILES | C1CC[C@@H]([C@H](C1)N)N2CCCC2 |
SMILES | C1CCC(C(C1)N)N2CCCC2 |
Canonical SMILES | C1CCC(C(C1)N)N2CCCC2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-, possesses the molecular formula and a molecular weight of 168.28 g/mol . Its IUPAC name, (1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine, reflects the trans-configuration of the amine and pyrrolidine substituents on the cyclohexane ring. The stereochemistry is critical for its biological activity, as enantiomeric forms exhibit distinct receptor-binding profiles .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 824938-97-8 | |
Molecular Formula | ||
Molecular Weight | 168.28 g/mol | |
Optical Rotation | (MeOH) | |
Melting Point | 230–231°C (decomposition) |
Stereochemical Considerations
The (1S,2S) configuration confers a trans-diaxial arrangement, optimizing interactions with sigma receptors. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm this geometry, with the pyrrolidine nitrogen positioned to form hydrogen bonds with receptor residues . Enantiomers such as (1R,2R)-2-(1-pyrrolidinyl)cyclohexanamine demonstrate markedly reduced sigma receptor affinity (Ki = 6 nM vs. 1.3 nM for the (1S,2S) form) , underscoring the importance of stereochemistry.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine typically begins with cyclohexene oxide, proceeding through a three-step process:
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Epoxide Ring Opening: Reaction with pyrrolidine in ethanol under heating (18 hours) yields racemic trans-2-(1-pyrrolidinyl)cyclohexanol .
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Mesylation: Treatment with methanesulfonyl chloride (MsCl) in diethyl ether converts the alcohol to a mesylate intermediate .
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Enzymatic Resolution: Candida antarctica lipase B selectively hydrolyzes the (1R,2R)-enantiomer, leaving the desired (1S,2S)-amine hydrochloride in >99% enantiomeric excess (e.e.) .
Table 2: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield | Purpose |
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1 | Ethanol, 18h, heating | 75% | Epoxide opening |
2 | MsCl, EtN, 0–20°C | 86% | Mesylation |
3 | Lipase B, 28°C, 7h | 65% | Enantiomeric resolution |
Pharmacological Profile
Sigma Receptor Affinity
(1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine exhibits nanomolar affinity for sigma-1 receptors (Ki = 1.3–8.7 nM), with >100-fold selectivity over sigma-2, dopamine D2, and κ-opioid receptors . Its efficacy as a sigma agonist was confirmed in guinea pig brain homogenates, where it potentiated NMDA-evoked norepinephrine release at 10–100 nM concentrations .
Table 3: Receptor Binding Affinities
Receptor | Ki (nM) | Assay System | Source |
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Sigma-1 (σ1) | 1.3 ± 0.3 | H-3-PPP | |
Sigma-2 (σ2) | 25.9 ± 0.4 | [H]DTG | |
Dopamine D2 | >1,000 | [H]Sulpiride | |
κ-Opioid | >1,000 | [H]U69,593 |
Functional Effects
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NMDA Modulation: At 100 nM, the compound enhances NMDA-induced [H]norepinephrine release in rat hippocampal slices by 40–60%, an effect blocked by sigma antagonists like haloperidol .
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Motor Behavior: Intracerebral microinjection (10 μg) in rats induces dose-dependent contralateral circling, implicating sigma-1 receptors in basal ganglia circuitry .
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Anticholinergic Action: Inhibits carbachol-stimulated phosphoinositide hydrolysis (IC50 = 300 nM), suggesting cross-talk between sigma and muscarinic systems .
Applications in Neuroscience Research
Sigma Receptor Subtype Differentiation
The compound’s selectivity enabled the functional distinction of sigma-1 and sigma-2 receptors. While sigma-1 activation potentiates NMDA responses, sigma-2 agonism (e.g., by DTG) inhibits neurotransmitter release . This dichotomy has clarified sigma receptors’ roles in neuroprotection and psychosis .
In Vivo Receptor Labeling
Derivatized with isothiocyanate groups, the compound serves as an irreversible sigma-1 ligand ([H]UPHIT). Cisternal injection in guinea pigs achieves 70% receptor occupancy at 100 μg, facilitating autoradiographic mapping of sigma-1 distribution in the CNS .
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